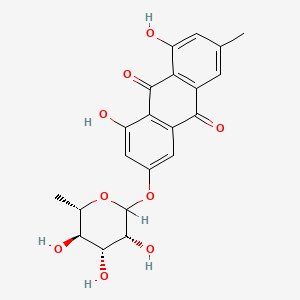

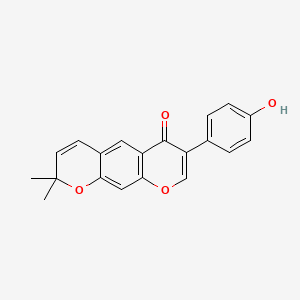

![molecular formula C28H38O3 B600463 5-hydroxy-7-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3H-benzofuran-2-one CAS No. 953760-80-0](/img/structure/B600463.png)

5-hydroxy-7-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3H-benzofuran-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-7-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3H-benzofuran-2-one is a natural product found in Rhus chinensis with data available.

Scientific Research Applications

Potential in Anticholinesterase Activities

Compounds derived from 5-hydroxy-3-methyl-3H-benzofuran-2-one, a close relative to the specified chemical, have demonstrated potential as anticholinesterase agents. These compounds show inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases like Alzheimer's (Luo et al., 2005). Further research in this area could explore the role of similar compounds in treating such conditions.

Anti-HIV Properties

Studies have identified compounds structurally related to the specified chemical that exhibit significant anti-HIV-1 activity. For instance, derivatives from the stems of RHUS CHINENSIS, including a similar compound, showed moderate to significant anti-HIV-1 activities, suggesting potential therapeutic applications in HIV treatment (Gu et al., 2007).

Cytotoxic and Antiproliferative Effects

Certain benzofuran derivatives demonstrate cytotoxic activities against cancer cell lines. For example, novel compounds from Daphniphyllum macropodum showed significant inhibition of cancer cell growth, indicating potential for development as anticancer agents (Ma et al., 2017).

Antiparasitic Activity

Prenylated hydroxybenzoic acids, structurally related to the compound , have shown promising antiparasitic activities against strains of Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum. These findings highlight the potential of such compounds in developing new antiparasitic drugs (Flores et al., 2009).

Estrogen Receptor Affinity and Cytostatic Activity

2-Phenylbenzo[b]furans, similar in structure to the compound , have been studied for their estrogen receptor affinity and specific cytostatic activity against hormone-sensitive human mammary tumor cells. These compounds have shown potential as selective estrogen receptor modulators, which could be beneficial in treating estrogen-sensitive cancers (Erber et al., 1991).

Antioxidant Properties

Compounds structurally similar to the specified chemical have been identified for their antioxidant properties. For example, research on the twigs of Garcinia parvifolia isolated compounds that demonstrated notable antioxidation activities (Rukachaisirikul et al., 2006).

Properties

CAS No. |

953760-80-0 |

|---|---|

Molecular Formula |

C28H38O3 |

Molecular Weight |

422.60 |

IUPAC Name |

5-hydroxy-7-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3H-1-benzofuran-2-one |

InChI |

InChI=1S/C28H38O3/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-14-23(5)15-16-24-17-26(29)18-25-19-27(30)31-28(24)25/h9,11,13,15,17-18,29H,6-8,10,12,14,16,19H2,1-5H3/b21-11+,22-13+,23-15+ |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCC1=CC(=CC2=C1OC(=O)C2)O)C)C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

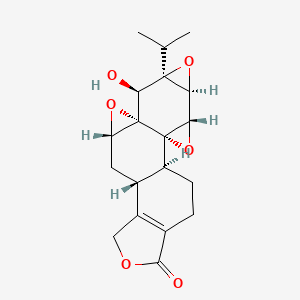

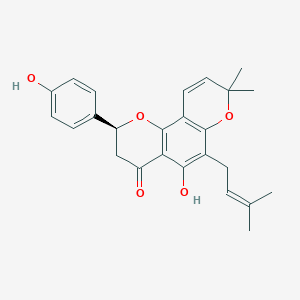

![(1R,14R)-7,7,20,20-tetramethyl-8,12,19,25-tetraoxahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosa-2(11),3,9,15(24),16,18(23),21-heptaene](/img/structure/B600403.png)